A Comprehensive Technical Guide to the Chemical Properties of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic Acid
A Comprehensive Technical Guide to the Chemical Properties of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic Acid
Abstract
This technical guide provides an in-depth examination of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1194803-69-4), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] This document offers a detailed overview of the compound's physicochemical properties, outlines robust synthetic strategies with detailed protocols, explores its chemical reactivity and derivatization potential, and discusses its analytical characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.
Core Physicochemical and Structural Properties
2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is a substituted pyrazole derivative featuring a benzyl group at the N1 position of the pyrazole ring and an acetic acid moiety at the C3 position. This specific arrangement of functional groups dictates its physical properties and chemical behavior. The presence of the carboxylic acid group allows for hydrogen bonding, influencing its melting point and solubility, while the aromatic pyrazole and benzyl groups contribute to its overall stability and lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1194803-69-4 | [3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Appearance | White to off-white solid (typical) | [5] |
| Purity | Commercially available up to ≥97% | [3] |
| Storage Conditions | Store sealed in a dry, refrigerated environment (2-8°C); for long-term stability, storage at -20°C is recommended. | [3][5] |
The structural isomerism of the pyrazole ring is a critical consideration. The substitution pattern (1,3-disubstituted in this case) is key to its reactivity. The N-benzyl group sterically hinders the N1 position and influences the electronic properties of the ring, while the acetic acid side chain provides the primary reactive handle for synthetic transformations.
Strategic Synthesis and Methodologies
The synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid can be approached logically by constructing the pyrazole core first, followed by N-alkylation, or by utilizing a pre-functionalized hydrazine. A common and reliable strategy involves the regioselective benzylation of a pyrazole-3-acetic acid ester intermediate, followed by saponification. This approach offers excellent control over the final substitution pattern.
The choice of a benzylating agent and base is crucial for achieving regioselectivity. While alkylation of pyrazoles can yield a mixture of N1 and N2 isomers, the use of specific conditions can heavily favor the desired N1 product.[6][7]
Experimental Protocol 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate Intermediate
This protocol is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[8][9]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq.) in absolute ethanol (approx. 5 mL per mmol of ester).
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified via column chromatography on silica gel to yield ethyl 2-(1H-pyrazol-3-yl)acetate as a pure intermediate.
Experimental Protocol 2: N-Benzylation and Saponification
This two-step, one-pot procedure first achieves regioselective N-alkylation followed by ester hydrolysis.
-
N-Benzylation:
-
Dissolve ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), and stir the suspension for 15-20 minutes.
-
Add benzyl chloride (1.1 eq.) dropwise.
-
Heat the reaction to 60-80°C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Saponification (Hydrolysis):
-
Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq.) and a co-solvent like methanol or THF to ensure miscibility.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC.
-
-
Work-up and Isolation:
-
Once hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted benzyl chloride and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid.
-
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid stems primarily from the reactivity of its carboxylic acid functional group. This group serves as a versatile handle for introducing a wide array of functionalities, making it a valuable building block for constructing libraries of compounds for structure-activity relationship (SAR) studies.[10]
The pyrazole ring itself is relatively stable due to its aromatic character. While it can undergo electrophilic substitution, the conditions required are often harsh and may not be compatible with the rest of the molecule. Therefore, derivatization almost exclusively targets the acetic acid moiety.
Protocol Example: Standard Amide Coupling
This protocol demonstrates the conversion of the carboxylic acid to an amide, a common transformation in the synthesis of bioactive molecules.
-
Activation: Dissolve 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, along with a tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA, 1.5 eq.) to neutralize the formed HCl.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired amide.
Analytical Characterization Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data for 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH). δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group). δ 7.4-7.5 ppm: Doublet, 1H (pyrazole C5-H). δ 6.2-6.3 ppm: Doublet, 1H (pyrazole C4-H). δ 5.3 ppm: Singlet, 2H (benzylic -CH₂-). δ 3.7 ppm: Singlet, 2H (acetic acid -CH₂-). |
| ¹³C NMR | δ ~175 ppm: C=O (carboxylic acid). δ ~145-150 ppm: C3 of pyrazole. δ ~135-140 ppm: Aromatic carbons (benzyl & pyrazole). δ ~127-129 ppm: Aromatic carbons (benzyl). δ ~105 ppm: C4 of pyrazole. δ ~55 ppm: Benzylic -CH₂-. δ ~30 ppm: Acetic acid -CH₂-. |
| FT-IR (cm⁻¹) | ~3300-2500: Broad O-H stretch (carboxylic acid dimer). ~1700: Strong C=O stretch (carboxylic acid). ~1500-1600: C=C and C=N stretches (aromatic rings). ~3100: Aromatic C-H stretch. ~2900: Aliphatic C-H stretch. |
| Mass Spec (ESI+) | Expected m/z: 217.09 [M+H]⁺, 239.07 [M+Na]⁺. |
Note: Predicted chemical shifts (in ppm) are relative to TMS. Actual values may vary depending on the solvent and experimental conditions.
Handling, Storage, and Safety Considerations
As a fine chemical intended for research, 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid should be handled with appropriate care in a laboratory setting.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: For optimal shelf life, the compound should be stored in a tightly sealed container in a dry, cool place, as recommended by suppliers.[3][5] Long-term storage in a freezer (-20°C) is advisable to prevent degradation.
-
Safety: No specific safety data sheet (SDS) is widely available for this exact compound. However, related pyrazole acetic acid derivatives are classified with potential for acute oral, dermal, and inhalation toxicity.[11] Standard precautions for handling novel chemical entities should be followed. Avoid contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical advice.
Conclusion
2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, featuring a stable N-benzylated pyrazole core and a reactive carboxylic acid handle, provides a reliable platform for developing novel molecules, particularly in the field of medicinal chemistry. The synthetic and derivatization protocols outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their discovery programs. Proper analytical characterization and adherence to safety protocols are paramount to ensuring successful and safe experimentation.
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